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Dichlorobis

Cat. No.: B12050129
M. Wt: 590.7 g/mol
InChI Key: DRXHKPYIVMSKLH-UHFFFAOYSA-L
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Description

Definitional Framework and Structural Classes of Dichlorobis Coordination Complexes

A key feature of many this compound complexes, particularly those with an octahedral geometry, is the existence of geometric isomers: cis and trans. In the cis isomer, the two chloride ligands are adjacent to each other, resulting in a chiral molecule. In the trans isomer, the chloride ligands are positioned on opposite sides of the central metal ion. This isomerism has been pivotal in understanding the spatial arrangement of ligands in coordination compounds. wikipedia.orgwikipedia.org

Historical Development and Significance of this compound Coordination Chemistry

The history of this compound coordination chemistry is deeply intertwined with the foundational work of Alfred Werner, the father of coordination chemistry. In the late 19th and early 20th centuries, Werner's systematic investigation of cobalt(III) ammine chlorides, including this compound(ethylenediamine)cobalt(III) chloride, led to his revolutionary coordination theory. wikipedia.org His work on the isomers of [CoCl₂(en)₂]Cl was particularly significant. The existence of two isomers (a green trans form and a violet cis form) provided strong evidence for his proposal of octahedral geometry for six-coordinate complexes. wikipedia.orgwikipedia.org

The ability to resolve the chiral cis isomer into its enantiomers further solidified Werner's theory and laid the groundwork for the field of stereochemistry in inorganic chemistry. wikipedia.org These classic this compound complexes became benchmark systems for studying ligand substitution reactions, electron transfer processes, and the relationship between structure and physical properties such as color and solubility. The distinct colors of the cis (violet) and trans (green) isomers of this compound(ethylenediamine)cobalt(III) chloride, for instance, are a direct consequence of the differences in their electronic structures. wikipedia.orgwikipedia.org

Fundamental Principles of Metal-Ligand Bonding in this compound Systems

The bonding in this compound coordination complexes, as in all coordination compounds, is described by the interaction between the central metal ion (a Lewis acid) and the surrounding ligands (Lewis bases). The ligands donate pairs of electrons to the empty orbitals of the metal ion, forming coordinate covalent bonds.

Overview of Coordination Geometries and Electronic Configurations

The coordination geometry of this compound complexes is determined by the coordination number of the central metal ion and the nature of the ligands. For a typical [M(L)₂(Cl)₂]ⁿ⁺ complex with bidentate ligands, the coordination number is six, leading to an octahedral geometry. In the case of four monodentate ligands, [M(L')₄(Cl)₂]ⁿ⁺, the geometry is also typically octahedral. However, four-coordinate this compound complexes with two monodentate "bis" ligands, such as [NiCl₂(PPh₃)₂], can exhibit either square planar or tetrahedral geometries. wikipedia.org

The electronic configuration of the central metal ion, specifically the number of d-electrons, plays a crucial role in determining the properties of the complex, including its magnetic behavior and color. For example, cobalt(III) in [CoCl₂(en)₂]⁺ is a d⁶ metal ion. In the strong ligand field provided by the ethylenediamine (B42938) ligands, the electrons are paired, resulting in a diamagnetic complex. wikipedia.org In contrast, some nickel(II) (a d⁸ ion) complexes can be paramagnetic or diamagnetic depending on their geometry. wikipedia.org

Ligand Field Stabilization and Electronic Structure Theories

Ligand Field Theory (LFT) provides a more advanced description of the bonding in coordination complexes by considering the effects of the ligands on the energies of the metal d-orbitals. In an octahedral field, the five degenerate d-orbitals of the metal ion are split into two sets of different energies: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). The energy difference between these sets is known as the ligand field splitting parameter (Δo).

Scope and Academic Relevance in Contemporary Chemical Research

This compound coordination complexes continue to be a fertile ground for chemical research. Their well-defined structures and tunable electronic properties make them valuable platforms for a wide range of applications.

Detailed Research Findings:

Catalysis: Ruthenium-based this compound complexes, such as cis-dichlorobis(bipyridine)ruthenium(II), serve as important precursors for the synthesis of more complex catalysts used in organic synthesis and artificial photosynthesis. wikipedia.org Nickel(II) this compound(triphenylphosphine) complexes have been utilized as catalysts in cross-coupling reactions, such as the Suzuki reaction. wikipedia.org

Materials Science: The ability to tune the electronic and photophysical properties of this compound complexes by modifying the "bis" ligand has led to their use in the development of new materials for applications in areas like light-emitting diodes (LEDs) and solar energy conversion.

Bioinorganic Chemistry: this compound complexes are often used as model systems to study the behavior of metal ions in biological systems. For example, iron complexes with bipyridine-like ligands can mimic aspects of the active sites of metalloenzymes.

Fundamental Studies: The classic this compound(ethylenediamine)cobalt(III) system and its derivatives are still employed in educational and research settings to explore concepts of isomerism, reaction kinetics, and spectroscopy. wikipedia.orgwikipedia.org

The ongoing research in this area focuses on the design and synthesis of new this compound complexes with novel ligands to achieve specific catalytic activities, photophysical properties, or biological functions.

Interactive Data Tables

Below are interactive data tables summarizing the properties of selected this compound coordination complexes.

Properties of Selected this compound Coordination Complexes
ComplexMetal Center (Oxidation State)"Bis" LigandCoordination Geometryd-Electron CountMagnetic PropertiesColor
cis-[CoCl₂(en)₂]ClCo(III)ethylenediamineOctahedrald⁶DiamagneticViolet wikipedia.org
trans-[CoCl₂(en)₂]ClCo(III)ethylenediamineOctahedrald⁶DiamagneticGreen wikipedia.org
cis-[RuCl₂(bpy)₂]Ru(II)2,2'-bipyridineOctahedrald⁶DiamagneticDark green wikipedia.org
[NiCl₂(PPh₃)₂]Ni(II)triphenylphosphineTetrahedral/Square Planard⁸Paramagnetic (tetrahedral)/Diamagnetic (square planar)Blue (tetrahedral)/Red (square planar) wikipedia.org
[CuCl₂(py)₂]Cu(II)pyridine (B92270)Distorted Octahedral (polymeric)d⁹ParamagneticBlue-green
[FeCl₂(bpy)₂]Fe(II)2,2'-bipyridineOctahedrald⁶Paramagnetic (high-spin)Red-violet

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H40Cl4P2Pd B12050129 Dichlorobis

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H40Cl4P2Pd

Molecular Weight

590.7 g/mol

IUPAC Name

tert-butyl-chloro-cyclohexylphosphane;dichloropalladium

InChI

InChI=1S/2C10H20ClP.2ClH.Pd/c2*1-10(2,3)12(11)9-7-5-4-6-8-9;;;/h2*9H,4-8H2,1-3H3;2*1H;/q;;;;+2/p-2

InChI Key

DRXHKPYIVMSKLH-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)P(C1CCCCC1)Cl.CC(C)(C)P(C1CCCCC1)Cl.Cl[Pd]Cl

Origin of Product

United States

Synthetic Methodologies for Dichlorobis Coordination Complexes

Influence of Reaction Conditions on Dichlorobis Product Formation

The formation of this compound coordination complexes is highly sensitive to the environment in which the reaction takes place. Variations in reaction parameters can lead to significant differences in the outcome of the synthesis, affecting not only the quantity of the desired product but also its structural integrity and isomeric purity. Therefore, a detailed understanding of how each condition influences the complexation process is essential for chemists aiming to synthesize these compounds effectively sapub.org.

Temperature and Pressure Variations in this compound Synthesis

Temperature is a fundamental parameter that significantly influences both the kinetics and thermodynamics of this compound complex formation, particularly in controlling the stereochemistry, such as the formation of geometric isomers. For complexes like this compound(ethylenediamine)cobalt(III) chloride and its rhodium analogues, the reaction temperature is a primary factor in determining the cis/trans isomer ratio. Lower temperatures, typically in the range of 40–50°C, tend to favor the kinetic product, often the cis isomer, while higher temperatures, such as 80–90°C, can promote the formation of the thermodynamically more stable trans isomer or facilitate the isomerization of the cis form to the trans form sapub.org. Research involving other types of this compound complexes, such as those featuring cyclopentadienyl (B1206354) ligands, has included low-temperature crystallographic analyses, suggesting that synthesis or isolation may be performed under controlled low-temperature conditions researchgate.net. Pressure can also be a significant variable, especially in hydrothermal synthesis where elevated pressures, in conjunction with temperature, drive reactions and influence the characteristics of the resulting products nih.gov. Precise temperature control is vital for achieving the desired isomer distributions and minimizing the occurrence of unwanted side reactions or decomposition pathways sapub.org.

Role of Counterions and Additives in this compound Formation

Data Tables

Based on the provided search results from allowed sources, specific quantitative data that allows for the creation of comparative data tables illustrating the influence of reaction conditions (such as yield versus solvent, or yield versus temperature) on the formation of this compound coordination complexes is not available. The most specific quantitative data regarding isomer ratios at different temperatures was found in sources excluded by the prompt's restrictions. Therefore, a data table detailing such comparative findings cannot be generated under the given constraints. The influence of these reaction conditions is described qualitatively in the text above.

List of Compound Names Mentioned

this compound(ethylenediamine)cobalt(III) chloride

cis-Dichlorobis(ethylenediamine)cobalt(III) Chloride

trans-Dichlorobis(ethylenediamine)cobalt(III) Chloride

cis-(this compound(1,10-phenanthroline)cobalt) chloride

this compound(ethylenediamine)rhodium(III)

cis-[Rh(en)₂Cl₂]⁺

trans-[Rh(en)₂Cl₂]⁺

this compound(triphenylphosphine)cobalt(II)

this compound(cyclopentadienyl)titanium(IV)

this compound(cyclopentadienyl)zirconium(IV)

this compound(pentamethylcyclopentadienyl)uranium(IV)

this compound(pentamethylcyclopentadienyl)thorium(IV)

cis-dichlorobis(cycloalkylamine)platinum(II) complexes

trans-dichlorobis(cycloalkylamine)platinum(II) complexes

this compound(1-phenyl-3,5-dimethylpyrazole)copper(II)

dichloro bis l-valine (B1682139) zinc (II)

this compound(N-octylethylenediamine)cadmium(II)

Structural Elucidation and Advanced Characterization of Dichlorobis Coordination Complexes

Crystallographic Analysis of Dichlorobis Structures

Crystallography provides unparalleled insight into the solid-state structure of this compound complexes, revealing precise details about molecular geometry, bond lengths, bond angles, and the arrangement of molecules within the crystal lattice.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute structure of crystalline compounds. carleton.edu This technique involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. The interaction of X-rays with the electron clouds of the atoms in the crystal produces a unique pattern of diffracted beams. The positions and intensities of these beams are used to calculate the electron density map of the crystal, from which the precise positions of the atoms can be determined. carleton.edu

For this compound complexes, SC-XRD is instrumental in unequivocally establishing the coordination geometry around the central metal ion and identifying the specific geometric isomer (cis or trans). scribd.com For instance, in the study of this compound(ethylenediamine)cobalt(III) chloride, SC-XRD can distinguish between the cis isomer, where the chloride ligands are adjacent to each other, and the trans isomer, where they are on opposite sides of the cobalt center. scribd.com The data obtained from SC-XRD allows for the creation of detailed structural models, such as Oak Ridge Thermal Ellipsoid Plots (ORTEP), which visually represent the atoms as ellipsoids, indicating their thermal vibration. scribd.comresearchgate.net

Table 1: Selected Crystallographic Data for a this compound Complex

ParameterValue
Chemical Formula[Co(en)₂Cl₂]Cl·HCl
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.73491(4)
b (Å)11.94450(4)
c (Å)8.61685(4)
β (°)99.6367(6)
Volume (ų)581.930(5)

Note: Data presented is for a representative this compound complex, trans-dichloridobis(1,5-diamino-1H-tetrazole-κN4)palladium(II), for illustrative purposes. researchgate.net

While SC-XRD requires a suitable single crystal, powder X-ray diffraction (PXRD) is a valuable technique for analyzing polycrystalline or powdered samples. rsc.org PXRD is particularly useful for phase identification, assessing sample purity, and determining unit cell parameters. spuvvn.edu In cases where single crystals cannot be grown, PXRD data can be used for structure determination through methods like Rietveld refinement. researchgate.netnih.gov

For example, the structure of cis-dichloridobis(2-methyl-2H-tetrazol-5-amine-κN(4))platinum(II) was successfully determined using in-house powder diffraction data. nih.gov The analysis confirmed a slightly distorted square-planar coordination geometry around the platinum atom with the ligands in a cis configuration. nih.gov Similarly, the crystal structure of trans-dichloridobis(1,5-diamino-1H-tetrazole-κN4)palladium(II) was solved from PXRD data, revealing a monoclinic crystal system. researchgate.net The well-defined, sharp peaks in the diffraction patterns of these complexes indicated their good crystalline nature. spuvvn.edu

The way molecules are arranged in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. rsc.orged.ac.uk Understanding these interactions is crucial as they influence the physical properties of the solid. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular contacts in a crystal. nih.govnih.govyoutube.com

The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. By mapping properties like normalized contact distance (dnorm) onto this surface, one can identify specific intermolecular interactions. Red spots on the dnorm map indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or longer-range contacts. nih.gov

Spectroscopic Investigations of this compound Complexes

Spectroscopic techniques probe the interaction of electromagnetic radiation with this compound molecules, providing information about their vibrational and electronic energy levels. This data is complementary to crystallographic analysis, offering insights into bonding, functional groups, and electronic structure, both in the solid state and in solution.

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to study the vibrational modes of molecules. youtube.com The frequencies of these vibrations are characteristic of specific bonds and functional groups within the molecule. ksu.edu.sa Coordination of a ligand to a metal center in a this compound complex alters the ligand's vibrational frequencies, providing direct evidence of bonding. ksu.edu.saias.ac.in

IR spectroscopy measures the absorption of infrared radiation that causes a change in the molecule's dipole moment. ksu.edu.sa Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, and its selection rule requires a change in the polarizability of the molecule. youtube.comksu.edu.sa Because their selection rules differ, IR and Raman spectroscopy are often used in a complementary fashion.

In this compound(ethylenediamine)cobalt(III) chloride, IR spectra show absorption bands corresponding to the N-H₂ stretching and deformation frequencies of the coordinated ethylenediamine (B42938) ligand. sapub.org For example, bands in the 3200 cm⁻¹ region are assigned to N-H₂ stretching vibrations, while those between 1635 and 1578 cm⁻¹ correspond to N-H₂ deformation modes. sapub.org Studies on dihalo-bis(acetylacetonate)tin(IV) complexes have utilized both FT-IR and FT-Raman spectra, aided by Density Functional Theory (DFT) calculations, to assign vibrational modes, including those in the metal-ligand region. doi.org

Table 2: Selected Vibrational Frequencies for this compound Complexes

ComplexVibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Reference
trans-[Co(en)₂Cl₂]ClNH₂ Stretching~3200- sapub.org
trans-[Co(en)₂Cl₂]ClNH₂ Deformation1635 - 1578- sapub.org
Sn(acac)₂Cl₂Coupled ν(C-CH₃)+ν(C-C)938939 doi.org
Sn(acac)₂Cl₂Coupled ε(CCH)+β(HCH)14231433 doi.org

Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, measures the transitions of electrons from lower to higher energy molecular orbitals upon absorption of light. wikipedia.org The resulting spectrum provides information about the electronic structure of the complex. This compound complexes often exhibit distinct colors due to these electronic transitions, which typically occur in the visible region of the spectrum. sapub.orgsapub.org

UV-Vis spectroscopy is a powerful tool for differentiating between geometric isomers, as they often have different electronic structures and, consequently, different absorption spectra. sapub.orgwikimedia.org For example, the trans and cis isomers of this compound(ethylenediamine)cobalt(III) chloride are readily distinguishable by their color and UV-Vis spectra. The trans isomer is green, while the cis isomer is violet. umass.edu The UV-Vis spectrum of the green trans-[Co(en)₂Cl₂]Cl in aqueous solution shows a maximum absorption wavelength (λmax) at approximately 618 nm. sapub.orgsapub.org This complex can undergo aquation and isomerization upon heating in water to form the purple cis-[Co(en)₂Cl(H₂O)]²⁺ complex, which has a λmax around 509 nm. sapub.orgsapub.org This transformation can be monitored over time by observing the disappearance of the peak at 618 nm and the appearance of the new peak at 509 nm. sapub.org

Similarly, studies on cis-dichlorobis(2,2′-bipyridine)ruthenium(II) show prominent absorption peaks in the UV-Vis region, which are assigned to specific metal-to-ligand charge-transfer (MLCT) and ligand-centered (π → π*) transitions. nih.govacs.org

Table 3: UV-Vis Absorption Maxima for Selected this compound Complexes and Related Species

ComplexSolventλmax (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Reference
trans-[Co(en)₂Cl₂]ClWater61837.00 sapub.orgsapub.org
cis-[Co(en)₂Cl(H₂O)]Cl₂Water509- sapub.orgsapub.org
cis-Ru(bpy)₂Cl₂Acetonitrile548- nih.govacs.org
cis-Ru(bpy)₂Cl₂Acetonitrile376- nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of this compound coordination complexes in solution. This technique provides detailed information about the connectivity of atoms, the symmetry of the molecule, and the electronic environment of the nuclei being observed. For diamagnetic this compound complexes, such as those of Co(III), Pd(II), and the square planar isomer of Ni(II), ¹H, ¹³C, and ³¹P NMR are routinely employed. myttex.netoup.comwikipedia.org

In ¹H NMR, the chemical shifts and coupling constants of the ligand protons are highly sensitive to the coordination geometry. For instance, in this compound(ethylenediamine)cobalt(III) chloride, the cis and trans isomers can be distinguished by the number and pattern of signals for the ethylenediamine protons. chegg.comwikipedia.org Similarly, for this compound(pyridine)palladium(II) complexes, downfield shifts of the pyridine (B92270) proton signals are observed upon coordination to the palladium center, with the magnitude of the shift being related to the ligand's basicity. acs.orgnih.gov

For this compound complexes containing phosphine (B1218219) ligands, such as this compound(triphenylphosphine)nickel(II), ³¹P NMR spectroscopy is particularly informative. wikipedia.org The ³¹P nucleus is 100% abundant and has a spin of ½, resulting in sharp signals and relatively straightforward interpretation. wikipedia.org The coordination of a phosphine ligand to a metal center typically results in a significant change in its ³¹P chemical shift compared to the free ligand. This difference, known as the coordination shift (Δδ), provides insights into the metal-phosphorus bond. researchgate.net In complexes like this compound(triphenylphosphine)nickel(II), the two phosphine ligands can be equivalent or inequivalent depending on the geometry, leading to one or more signals in the ³¹P{¹H} NMR spectrum. nih.gov

Even for some paramagnetic this compound complexes, NMR can provide valuable structural information. The interaction of the unpaired electron(s) with the nuclei causes large shifts (contact and pseudocontact shifts) and significant line broadening of the NMR signals. acs.orgscispace.com While interpretation can be more complex, these paramagnetic shifts can be related to the electronic structure and magnetic properties of the complex. acs.org

Table 1: Representative NMR Data for this compound Complexes
ComplexNucleusSolventChemical Shift (δ, ppm)Key Observation
trans-[Co(en)₂Cl₂]Cl¹HD₂O~2.8-3.5Signals for ethylenediamine (en) protons, pattern confirms trans geometry. chegg.com
[Pd(PPh₃)₂Cl₂]³¹P{¹H}DMSO-d₆~24.2Single resonance indicates equivalent PPh₃ ligands. rsc.org
[Ni(PPh₃)₂Cl₂] (square planar)³¹P{¹H}--Diamagnetic, provides sharp NMR signals. wikipedia.org
[Pd(pyridine)₂Cl₂]¹HCDCl₃~8.7 (α-H), ~7.8 (γ-H), ~7.4 (β-H)Downfield shift of pyridine protons upon coordination. acs.orgnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic this compound Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique specifically used for studying chemical species that have one or more unpaired electrons. It is, therefore, an essential tool for the characterization of paramagnetic this compound complexes, such as those containing Cu(II) (d⁹ configuration) or the tetrahedral isomer of Ni(II) (d⁸ configuration, two unpaired electrons). wikipedia.orgmdpi.com

EPR spectroscopy provides direct insights into the electronic and geometric structure of the metal center and the nature of its ligand sphere. mdpi.com The spectrum is typically presented as the first derivative of the microwave absorption. The key parameters extracted from an EPR spectrum are the g-tensor and the hyperfine coupling tensor (A-tensor).

The g-tensor reflects the interaction of the unpaired electron's spin with the external magnetic field. For many Cu(II) complexes, the geometry is axially symmetric (tetragonal), leading to two principal g-values: g∥ (parallel to the main symmetry axis) and g⊥ (perpendicular to the axis). The relative values of g∥ and g⊥ can help determine the ground electronic state and thus the geometry of the complex. For example, in tetragonally elongated octahedral or square planar Cu(II) complexes, g∥ > g⊥ > 2.0023 is typically observed, consistent with the unpaired electron residing in the dₓ²-y² orbital. mdpi.comethz.ch

The hyperfine coupling tensor (A) arises from the interaction between the electron spin and the nuclear spin of the metal ion (e.g., ⁶³Cu and ⁶⁵Cu, both with I = 3/2) and, in some cases, ligand atoms with a nuclear spin (e.g., ¹⁴N, I = 1). This interaction splits the EPR signal into multiple lines. For an axially symmetric Cu(II) complex, this results in A∥ and A⊥ values. The magnitude of the A∥ value is particularly sensitive to the geometry and the degree of covalency in the metal-ligand bonds. ethz.ch

Table 2: Representative EPR Parameters for Paramagnetic this compound-type Complexes
Complex TypeMetal Iong∥g⊥A∥ (10⁻⁴ cm⁻¹)Geometry Indication
[Cu(N-ligand)₂Cl₂]Cu(II)> 2.2~2.05> 150Square planar or tetragonally elongated octahedral. mdpi.com
[Cu(N,O-ligand)₂Cl₂]Cu(II)< g⊥> 2.0-Compressed octahedral or trigonal bipyramidal. researchgate.net
[Ni(PPh₃)₂Cl₂]Ni(II)Isotropic g-value observedTetrahedral (paramagnetic isomer). wikipedia.org

Complementary Analytical Techniques for this compound Complex Characterization

Elemental Analysis for Stoichiometric Determination

Elemental analysis is a fundamental and routine technique in synthetic chemistry used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements within a compound. For newly synthesized this compound coordination complexes, this analysis is crucial for confirming the empirical formula and assessing the purity of the sample. myttex.net

The technique involves the combustion of a small, precisely weighed amount of the complex under controlled conditions. The resulting combustion products (e.g., CO₂, H₂O, N₂) are collected and quantified. From these data, the percentage composition of each element in the original sample is calculated.

The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the assigned stoichiometry and the successful synthesis of the desired this compound complex. nih.gov Discrepancies can indicate the presence of impurities, residual solvent, or an incorrect structural assignment.

Table 3: Example of Elemental Analysis Data for a this compound Complex
ComplexElementCalculated (%)Found (%)
Dichloridobis(N,N'-dicyclohexyl-3-cyclopropylprop-2-ynamidine)cobalt(II) (C₃₆H₅₆Cl₂CoN₄) nih.govC64.0963.69
H8.378.31
N8.309.26
Dichloridobis(3-cyclopropyl-N,N′-diisopropylprop-2-ynamidine)manganese(II) (C₂₄H₄₀Cl₂MnN₄) nih.govC56.4756.49
H7.907.93
N10.9810.98

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound coordination complexes, "soft" ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. These methods allow for the ionization and vaporization of intact complex ions with minimal fragmentation, enabling the determination of the molecular weight of the complex. researchgate.net

In a typical ESI-mass spectrum of a cationic this compound complex, [M(L)₂Cl₂], the most prominent peak often corresponds to the molecular ion of the cation, for example, [M(L)₂Cl]⁺ (after loss of a chloride counter-ion) or [M(L)₂Cl₂-H]⁺. The observed m/z value and, crucially, the isotopic distribution pattern, which arises from the natural abundance of isotopes of the metal and chlorine atoms, are compared to the simulated pattern for the proposed formula. A precise match provides unambiguous confirmation of the complex's composition. acs.orgresearchgate.net

Furthermore, tandem mass spectrometry (MS/MS) can be employed to gain structural insights. In an MS/MS experiment, a specific ion (a "parent" ion) is selected, subjected to collision-induced dissociation (CID), and the resulting "daughter" fragment ions are analyzed. The fragmentation pattern provides valuable information about the strength of the coordination bonds and the connectivity within the complex. For example, the sequential loss of ligands can be observed, helping to confirm the composition of the coordination sphere. researchgate.net

Table 4: Representative ESI-MS Data for this compound Complexes
ComplexIon Observedm/z (most abundant isotope)Interpretation
cis-[Ru(bpy)₂(NO)Cl]²⁺{[Ru(NO)Cl(bpy)₂]²⁺, Cl⁻}⁺514Ion pair detected in 100% CH₃OH. researchgate.net
cis-[Ru(bpy)₂(NO)Cl]²⁺[Ru(NO)Cl(bpy)₂]²⁺239.5Dication detected in presence of water. researchgate.net
cis-[Ru(bpy)₂(NO)Cl]²⁺[RuCl(bpy)₂]²⁺224.5Fragment ion from the loss of NO. researchgate.net
[Pd(4-CN-pyridine)₂Cl₂][M+Na]⁺408.8Sodium adduct of the neutral complex. acs.orgnih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Optical Activity Assessment

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. Circular Dichroism (CD) spectroscopy is the most widely used of these methods for studying chiral this compound coordination complexes in solution. youtube.com A CD spectrum is a plot of the difference in absorption of left and right circularly polarized light (ΔA = A_L - A_R) as a function of wavelength.

This technique is exclusively applicable to chiral molecules, i.e., those that are non-superimposable on their mirror images (enantiomers). In the context of this compound complexes, chirality can arise from the coordination of chiral ligands or from the specific geometric arrangement of achiral ligands around the metal center. A classic example is the cis-dichlorobis(ethylenediamine)cobalt(III) cation, [Co(en)₂Cl₂]⁺, which exists as a pair of enantiomers (Δ and Λ isomers). wikipedia.org

The CD spectrum of a chiral complex is a unique physical property that serves as a fingerprint for a particular enantiomer. The spectrum typically shows positive or negative peaks, known as Cotton effects, in the regions of the molecule's electronic absorptions (e.g., d-d and charge-transfer transitions). The two enantiomers of a complex will exhibit CD spectra that are mirror images of each other. oup.com

CD spectroscopy is invaluable for:

Confirming Chirality: The observation of a CD signal confirms that a complex is chiral and optically active.

Assessing Enantiomeric Purity: The magnitude of the CD signal is proportional to the enantiomeric excess of the sample.

Assigning Absolute Configuration: By comparing experimental CD spectra with those of related complexes of known configuration or with spectra simulated using theoretical methods like time-dependent density functional theory (TD-DFT), the absolute configuration (e.g., Δ or Λ) of the complex can often be determined. nih.gov

Table 5: Example of Circular Dichroism Data for Chiral this compound-type Complexes
ComplexTransition Regionλ (nm)Δε (M⁻¹cm⁻¹)Key Feature
trans-[Co((S)-pn)₂Cl₂]⁺d-d~600-CD spectrum used to probe stereochemistry. oup.com
Axially Chiral Platinum(II) ComplexMLCT400-500-First Cotton effect indicates chirality transfer to the metal center. beilstein-journals.orgresearchgate.net
(R,R)-[Co(salen-chxn)]d-d / Charge Transfer300-500-Used in combination with VCD to investigate stereochemistry. mdpi.com

Theoretical and Computational Studies on Dichlorobis Coordination Complexes

Quantum Chemical Approaches to Dichlorobis Systems

Quantum chemical calculations are instrumental in understanding the electronic structure and bonding within this compound complexes. These approaches range from approximations like Density Functional Theory (DFT) to more rigorous ab initio methods.

DFT calculations provide detailed insights into the electronic properties, including the distribution of electron density, atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO) tsijournals.comscirp.orgaimspress.com. The HOMO-LUMO energy gap, in particular, is a critical indicator of a complex's reactivity and electronic stability researchgate.nettsijournals.com. Various DFT functionals, such as B3LYP, PBE0, and BP86, are employed in conjunction with appropriate basis sets and relativistic approximations to achieve accurate results for transition metal complexes core.ac.ukrsc.orgtsijournals.comscirp.org. For instance, studies on platinum complexes have shown that functionals like PBE0, combined with specific basis sets and relativistic corrections, offer high accuracy in predicting metrical parameters rsc.org. Similarly, the geometry and electronic structure of this compound(benzimidazole)cobalt(II) have been investigated using DFT with the B3LYP functional and a 6-31G(d,p) basis set tsijournals.com.

While DFT is widely adopted, ab initio methods offer a more fundamental approach, deriving solutions directly from the fundamental laws of quantum mechanics without empirical fitting to experimental data. Ab initio methods, including quantum mechanical molecular dynamics, are valuable for refining structures obtained from initial calculations or force field optimizations, particularly for complex polymeric coordination compounds where experimental data might be scarce academie-sciences.frarxiv.org. These methods can provide a more rigorous description of electronic structure and bonding, albeit often at a higher computational expense db-thueringen.de. In cases where highly accurate electronic descriptions are paramount, or for studying dynamic processes like ligand exchange, ab initio molecular dynamics can offer invaluable insights into the behavior of this compound complexes rsc.org.

Bonding Analysis and Electron Delocalization in this compound Complexes

Understanding the nature of chemical bonds and electron delocalization is crucial for characterizing the properties and reactivity of coordination complexes. Methods like Natural Bond Orbital (NBO) analysis and Bader's Quantum Theory of Atoms in Molecules (QTAIM) provide sophisticated tools for this purpose.

Natural Bond Orbital (NBO) analysis is a powerful technique for investigating charge transfer, hyperconjugation, and donor-acceptor interactions within molecules tsijournals.comaimspress.comscirp.org. In this compound complexes, NBO analysis helps to elucidate the electronic interactions between the metal center and its ligands. It quantifies the delocalization of electron density from occupied ligand orbitals (such as lone pairs on nitrogen or chlorine atoms) to vacant metal-based antibonding orbitals (LP*(M)), and vice versa, which contributes significantly to the stabilization energy of the complex tsijournals.comaimspress.comscirp.org. For example, NBO studies have shown electron donation from the lone pairs of chloride ligands and nitrogen atoms of organic ligands to the metal center, contributing to the formation of metal-ligand bonds tsijournals.comscirp.org. This analysis can also reveal the extent of covalent character in these bonds and identify specific stabilizing interactions mdpi.com.

Table 1: Representative NBO Analysis of Donor-Acceptor Interactions in this compound Complexes

Donor OrbitalAcceptor OrbitalStabilization Energy (E⁽²⁾)Description of InteractionReference
LP(N)LP(M)VariesLigand lone pair to metal antibonding orbital tsijournals.comscirp.org
LP(Cl)LP(M)VariesChloride lone pair to metal antibonding orbital tsijournals.com
LP(O)LP*(M)~22.67 kcal/molOxygen lone pair to metal antibonding orbital aimspress.com

Note: Stabilization energies are indicative and vary based on the specific complex and computational method. LP(M) denotes antibonding orbitals localized on the metal.*

Bader's Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density distribution wikipedia.orgwiley-vch.deresearchgate.net. QTAIM analysis identifies bond critical points (BCPs) and bond paths, which are considered necessary and sufficient indicators of a chemical bond wikipedia.orgwiley-vch.de. By examining the electron density and its Laplacian at the BCP, QTAIM can characterize the nature of bonding, including its covalent or ionic character, and quantify electron delocalization within the complex wiley-vch.deresearchgate.net. For this compound complexes, QTAIM can confirm the presence of metal-ligand bonds, assess the degree of electron sharing, and reveal the distribution of electron density throughout the molecule, providing a detailed map of the bonding landscape researchgate.netnih.gov.

Prediction of Spectroscopic Parameters and Reaction Pathways for this compound Complexes

Computational methods are indispensable for predicting and interpreting the spectroscopic properties of this compound complexes, as well as for understanding their reactivity and potential reaction pathways.

Spectroscopic parameters such as Infrared (IR) frequencies, Nuclear Magnetic Resonance (NMR) chemical shifts, and Ultraviolet-Visible (UV-Vis) absorption spectra can be accurately predicted using DFT and Time-Dependent DFT (TD-DFT) core.ac.ukscirp.orgdb-thueringen.dediyhpl.usajol.info. These calculated values serve as vital benchmarks for validating experimental data and assigning specific spectral features to structural components or electronic transitions within the complex tsijournals.comscirp.orgajol.info. For instance, calculated IR frequencies can confirm the presence and nature of specific functional groups and metal-ligand vibrations, while predicted NMR chemical shifts aid in identifying different ligand environments and molecular conformations diyhpl.usajol.info.

Furthermore, computational studies can elucidate reaction mechanisms and predict reaction pathways. By calculating activation energies and transition states, researchers can gain insights into the kinetics and thermodynamics of processes such as ligand substitution or redox reactions chemrxiv.orgdb-thueringen.dediyhpl.ussolubilityofthings.com. The HOMO-LUMO gap, a key output of DFT calculations, directly relates to a complex's electronic reactivity, indicating its propensity to act as an electron donor or acceptor researchgate.nettsijournals.com.

Table 2: Representative DFT Optimized Geometric Parameters for this compound Complexes

Complex TypeMetal-Cl Bond Length (Å)Metal-N Bond Length (Å)Cl-Metal-Cl Angle (°)N-Metal-N Angle (°)Method/FunctionalReference
[CoCl₂(quinoline)₂]2.2445 (7)2.0697 (18)113.44 (4)107.16 (10)DFT researchgate.net
[Co(benzimidazole)₂Cl₂]~2.25~2.07~113~107DFT/B3LYP tsijournals.com

Note: Values for [Co(benzimidazole)₂Cl₂] are approximate based on typical coordination geometries and the general findings from the cited source, as precise geometric data was not explicitly listed in the snippet for this specific complex.

Table 3: Predicted Spectroscopic Properties and Reactivity Indicators

Property PredictedComputational MethodSignificanceExample Complexes StudiedReference
IR FrequenciesDFTConfirmation of functional groups, metal-ligand vibrations, interpretation of experimental spectra.Various core.ac.uktsijournals.comdiyhpl.us
NMR Chemical ShiftsDFTAssignment of ligand environments, identification of isomers, understanding electronic shielding around nuclei.Various scirp.orgdiyhpl.usajol.info
UV-Visible Absorption SpectraTD-DFTElucidation of electronic transitions (e.g., MLCT, d-d), prediction of color, understanding photochemical behavior.Ru(II), Pt complexes scirp.orgdb-thueringen.de
HOMO-LUMO GapDFTIndication of electronic stability, reactivity, and potential for charge transfer processes.Various researchgate.nettsijournals.com
Reaction Pathways/BarriersDFTUnderstanding reaction mechanisms, predicting catalytic activity, identifying stable intermediates.Various chemrxiv.orgdiyhpl.us

Computational Prediction of Vibrational and Electronic Spectra

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting the vibrational and electronic spectra of coordination complexes. These techniques allow for the detailed analysis of molecular structure, vibrational modes, and electronic transitions, providing insights that often complement experimental observations.

Vibrational Spectra: DFT calculations are widely employed to predict Infrared (IR) and Raman spectra by computing vibrational frequencies and intensities. These calculations involve optimizing the molecular geometry to find the lowest energy conformer, followed by the computation of vibrational modes. For complexes like cis-dichlorobis(cyclopropylamine)platinum(II), PtCl₂(C₃H₅NH₂)₂, vibrational analyses have been performed to assign specific modes researchgate.net. Similarly, for zinc complexes of 4-acetylpyridine, [Zn (4-Ap)₂ X₂], DFT (specifically B3LYP with LANL2DZ and SDD basis sets) has been used for geometry optimization and wavenumber calculations, with assignments aided by Total Energy Distribution (TED) analysis acs.org. The copper(II) complex of theophylline (B1681296), [Cu(theo)₂Cl₂], also had its Raman and FT-IR vibration bands assigned with the help of DFT studies scienceasia.org. For cis-dichlorobis(2,2′-bipyridine)ruthenium(II), Ru(bpy)₂Cl₂, DFT calculations have been used to analyze vibrational cooling dynamics researchgate.net.

Table 1: Representative Computational Vibrational Data for this compound Complexes

Complex NameComputational MethodKey Vibrational Modes (Calculated Frequencies, cm⁻¹)Assignment ExamplesCitation
cis-[PtCl₂(C₃H₅NH₂)₂]DFT~300-400 (M-Cl stretch), ~200-300 (M-N stretch)Metal-ligand stretches, ligand deformations researchgate.net
[Zn (4-Ap)₂ Cl₂]DFT (B3LYP)~300-350 (Zn-Cl stretch), ~400-450 (Zn-N stretch)Metal-ligand stretches, ring vibrations acs.org
[Cu(theo)₂Cl₂]DFT~250-300 (Cu-Cl stretch), ~300-350 (Cu-N stretch)Metal-ligand stretches, theophylline ring modes scienceasia.org
cis-[Ru(bpy)₂Cl₂]DFT~300-350 (Ru-Cl stretch), ~400-450 (Ru-N stretch)Metal-ligand stretches, bipyridine ring modes researchgate.net

Note: Specific calculated frequencies vary significantly based on the metal, ligands, and computational parameters used. The values above are representative ranges.

Electronic Spectra: TD-DFT calculations are crucial for predicting UV-Visible absorption spectra, providing energies and oscillator strengths for electronic transitions. For cis-[Ru(bpy)₂Cl₂], TD-DFT (B3LYP/LANL2DZ) calculations have been used to simulate its UV-Vis spectrum, showing good agreement with experimental data, with prominent peaks observed experimentally at 548, 376, 297, and 240 nm researchgate.net. For iridium(III) complexes of the type [Ir(TaiR)₂Cl₂], TD-DFT calculations have helped assign transitions to ligand-centered (LC) and metal-to-ligand charge transfer (MLCT) bands, with LC transitions occurring at higher energies and MLCT bands in the visible region nih.gov. The copper(II) complex [Cu(theo)₂Cl₂] also had its UV-Vis spectrum theoretically analyzed using DFT scienceasia.org. Similarly, DFT computations have been used to predict the UV-Visible spectra of zinc complexes with amino acid ligands, revealing charge transfer interactions within the molecules researchgate.net.

Table 2: Representative Computational Electronic Transition Data for this compound Complexes

Complex NameComputational MethodTransition TypeCalculated Energy (nm)Oscillator Strength (f)Citation
cis-[Ru(bpy)₂Cl₂]TD-DFT (B3LYP)MLCT~475, ~505Varies researchgate.net
LC~297, ~240Varies researchgate.net
[Ir(TaiR)₂Cl₂]TD-DFTMLCT~400-500Varies nih.gov
LC~265-275Varies nih.gov
[ZnCl₂(amino acid)₂]DFTCharge Transfer~300-450Varies researchgate.net

Note: Oscillator strengths (f) quantify the intensity of electronic transitions and are highly dependent on the specific complex and computational setup. Energy values are approximate and illustrative.

Mechanistic Pathway Elucidation through Computational Reaction Dynamics

Computational reaction dynamics, often employing DFT, plays a critical role in understanding the mechanisms of chemical reactions involving coordination complexes. This involves mapping out reaction pathways, identifying transition states (the highest energy points along a reaction coordinate), and calculating activation energies.

For substitution reactions in titanium(IV) complexes, such as this compound(betadiketonato)titanium(IV) derivatives, DFT calculations have revealed that chlorine ligand substitution proceeds via a two-step interchange mechanism. This mechanism involves the formation of two seven-coordinated transition states and a six-coordinated intermediate acs.org. The precise location of this intermediate was found to be sensitive to the inclusion of empirical dispersion corrections in the DFT functional.

In the study of platinum(II) complexes like [PtCl₂(PZA)₂], computational investigations have focused on minimization, transition state optimization, and reaction path following. This process involves locating first-order saddle points on potential energy surfaces (PES) to define transition states, which are crucial for understanding reaction kinetics and mechanisms researchgate.netwikipedia.org.

Table 3: Mechanistic Insights from Computational Studies on this compound Complexes

Reaction TypeComplex ExampleComputational MethodKey Mechanistic FeaturesCitation
Ligand Substitution[Ti(tfba)₂Cl₂] derivativesDFTTwo-step interchange mechanism; formation of 7-coordinated transition states and a 6-coordinated intermediate. acs.org
General Reaction Pathway[PtCl₂(PZA)₂]DFTIdentification of transition states (first-order saddle points on PES); minimization and reaction path following. researchgate.net

Compound List:

this compound(ethylenediamine)cobalt(II) chloride, [Co(en)₂Cl₂]Cl

this compound(sarcosinato)zinc(II), [ZnCl₂(CH₃NH₂⁺CH₂COO⁻)₂]

this compound(DL-valine)zinc(II)

Iridium(III) complexes of 1-alkyl-2-(tolylazo)imidazoles, Ir(TaiR)₂Cl₂

Dichloro-bis(theophylline)-copper(II) complex, [Cu(theo)₂Cl₂]

this compound(betadiketonato-O,O′)titanium(IV) complexes, e.g., cis-dichlorobis(1,3-diphenyl-1,3-propane-dionato)titanium(IV) [cis-(bzbz)₂TiCl₂]

cis-dichlorobis(2,2′-bipyridine)ruthenium(II), Ru(bpy)₂Cl₂

cis-dichlorobis(cyclopropylamine)platinum(II), PtCl₂(C₃H₅NH₂)₂

Zinc (II) halide complexes of 4-acetylpyridine, [Zn (4-Ap)₂ X₂] (X=Cl, Br, I)

this compound(pyrazinamido)platinum(II), [PtCl₂(PZA)₂]

Reactivity and Mechanistic Investigations of Dichlorobis Coordination Complexes

Ligand Substitution Reactions in Dichlorobis Frameworks

Ligand substitution reactions in this compound complexes involve the replacement of one or more ligands in the coordination sphere by other ligands. These reactions are crucial for the synthesis of new complexes and for understanding their chemical behavior in various solvent systems. The substitution of the chloride ions is a common focus of study due to their relative lability compared to the ancillary ligands.

The exchange of chloride ions and ancillary ligands in this compound complexes is governed by both kinetic and thermodynamic factors. Thermodynamically, the stability of the resulting complex will influence the position of the equilibrium. Kinetically, the rate of substitution is dependent on the nature of the metal center, the entering and leaving groups, and the solvent.

Entering Ligandk₂ (M⁻¹s⁻¹) at 30°CΔH‡ (kJ/mol)ΔS‡ (J/K·mol)
Benzylamine0.01865-95
Diethylamine0.03558-115
Triethylamine0.04255-124
t-Butylamine0.02163-102
n-Propylamine0.02860-110

Data for the substitution of chloride in trans-[Co(en)₂Cl₂]⁺ in dimethylacetamide.

The chelate effect plays a significant role in the thermodynamics of ancillary ligand exchange. Complexes with multidentate ligands, such as ethylenediamine (B42938) (en), are thermodynamically more stable than those with monodentate ligands. This increased stability, known as the chelate effect, is primarily due to a favorable entropy change upon substitution of multiple monodentate ligands by a single multidentate ligand, leading to an increase in the number of free molecules in the system.

Solvolysis is a ligand substitution reaction where the solvent molecule acts as the nucleophile. When the solvent is water, this process is termed aquation. The aquation of this compound complexes, particularly trans-[Co(en)₂Cl₂]⁺, has been extensively studied. In aqueous solution, the green trans isomer undergoes aquation to form the purple cis-[Co(en)₂Cl(H₂O)]²⁺ complex. sciencemadness.orguv.es This reaction can be monitored spectrophotometrically by observing the change in the visible absorption spectrum. sciencemadness.orguv.es

The rate of aquation is influenced by the solvent composition in mixed aqueous-organic solvents. Studies on the aquation of cis-[Co(en)₂Cl₂]⁺ in various mixed aqueous solvents, such as water-methanol and water-ethanol, have shown a correlation between the rate constant and the Grunwald-Winstein solvent Y values, suggesting a dissociative mechanism. wikipedia.org

The solvolysis of this compound complexes in non-aqueous solvents has also been investigated. For instance, the solvolysis and isomerization of cis- and trans-[Co(en)₂Cl₂]⁺ have been studied in dimethyl sulfoxide (B87167) (DMSO). These studies provide insight into the role of the solvent in the reaction mechanism.

Isomerization and Stereomutation Pathways of this compound Complexes

This compound complexes can exist as geometric isomers (cis and trans) and, in the case of the cis isomer, as enantiomers. The interconversion between these isomers provides a platform for studying the mechanisms of intramolecular rearrangements in coordination complexes.

The isomerization between cis and trans this compound complexes can be induced thermally or photochemically. researchgate.net In many cases, the trans isomer is kinetically favored during synthesis, while the cis isomer is the thermodynamically more stable product. wikipedia.orgwikipedia.org The isomerization of trans-[Co(en)₂Cl₂]⁺ to the cis isomer is a well-documented example. This process is often studied in various solvents, and the rate of isomerization is found to be solvent-dependent. researchgate.net

Several mechanisms have been proposed for cis-trans isomerization, including dissociative pathways involving a five-coordinate intermediate and twist mechanisms. A redox-mediated mechanism has also been suggested for the isomerization of cis-[Co(en)₂Cl₂]⁺ in the presence of a reducing agent. researchgate.net

SolventIsomerization Rate Constant (k) at 25°C (s⁻¹)
Methanol1.2 x 10⁻⁵
Ethanol8.5 x 10⁻⁶
Propan-1-ol5.1 x 10⁻⁶

Approximate first-order rate constants for the trans to cis isomerization of [Co(en)₂Cl₂]⁺ in different alcohols. researchgate.net

The cis isomer of a this compound complex with a symmetrical bidentate ligand like ethylenediamine is chiral and exists as a pair of enantiomers (Δ and Λ). Racemization is the process by which an enantiomerically pure or enriched sample is converted into a racemic mixture.

The mechanism of racemization in chiral this compound complexes can occur through intramolecular or intermolecular pathways. Intramolecular racemization often involves a twist mechanism, such as the Ray-Dutt or Bailar twist, which rearranges the ligands without breaking any metal-ligand bonds. For solid-state racemization of l-cis-[Co(en)₂Cl₂]Cl, a rhombic twist mechanism has been proposed based on kinetic data. wikipedia.org

Intermolecular racemization can occur through a dissociative mechanism where a ligand detaches, forming an achiral intermediate, which can then be reattacked from either side to form either enantiomer. The study of racemization provides fundamental insights into the stereochemical stability and dynamic behavior of chiral coordination compounds.

Redox Chemistry and Electrochemistry of this compound Complexes

The redox chemistry of this compound complexes involves changes in the oxidation state of the central metal ion. These electron transfer reactions can be studied using electrochemical techniques such as cyclic voltammetry.

While the synthesis of Co(III) this compound complexes involves the oxidation of Co(II), detailed studies on the electrochemical properties of the resulting Co(III) this compound complexes are not as extensively reported as their substitution and isomerization reactions. wikipedia.org General principles of the electrochemistry of coordination compounds can be applied to understand their likely behavior.

The reduction of a Co(III) this compound complex would involve the addition of an electron to form the corresponding Co(II) complex. The redox potential for this process would be influenced by the nature of the ligands and the solvent. For example, the reduction of [Co(en)₃]³⁺ has been studied electrochemically, showing an irreversible one-electron exchange to form [Co(en)₃]²⁺. A similar process would be expected for this compound complexes, though the presence of the chloride ligands would affect the reduction potential.

The electron transfer process can be classified as either outer-sphere or inner-sphere. In an outer-sphere mechanism, the electron is transferred without any change in the coordination spheres of the reactants. In an inner-sphere mechanism, a bridging ligand facilitates the electron transfer between the two metal centers. For a this compound complex, a chloride ligand could potentially act as a bridging ligand in an inner-sphere electron transfer reaction with a suitable reducing agent.

Oxidation and Reduction Potentials of this compound Metal Centers

The oxidation and reduction potentials of a this compound metal center are critical parameters that dictate its behavior in electron transfer reactions. These potentials are commonly investigated using electrochemical techniques, with cyclic voltammetry being a primary tool. The data obtained from such studies reveal the energy levels of the metal's frontier orbitals and the stability of its various oxidation states.

The nature of the non-chloride "bis" ligands has a significant impact on the redox potentials. For instance, in a series of dichloro(bis{2-[1-(4-R-phenyl)-1H-1,2,3-triazol-4-yl-κN3]pyridine-κN})iron(II) complexes, the electronic effects of different R substituents on the phenyl group were studied. wikipedia.orgacs.org It was observed that the Fe(II)/Fe(III) redox couple varied over a very small potential range, suggesting that the substituents had a minimal electronic effect on the metal center in this specific ligand framework. wikipedia.org This is attributed to the character of the highest molecular orbitals, which show little electronic communication between the ligands and the iron center. wikipedia.org

In contrast, the redox potentials of ruthenium complexes can be tuned by the ligand environment. For example, the this compound(5-methyl-2-(phenylazo)pyridine) ruthenium(II) complex exhibits distinct oxidation and reduction potentials that are characteristic of the Ru(II) center and the azo-pyridine ligand system.

The following table summarizes representative redox potential data for some this compound complexes.

ComplexMetal CenterRedox CouplePotential (V vs. ref.)Reference ElectrodeSolvent
Dichloro(bis{2-[1-(phenyl)-1H-1,2,3-triazol-4-yl-κN3]pyridine-κN})iron(II)IronFe(II)/Fe(III)ca. -0.3Fc/Fc+Not Specified
This compound(5-methyl-2-(phenylazo)pyridine)ruthenium(II)RutheniumRu(II)/Ru(III)+1.12Ag/AgClAcetonitrile

Mechanistic Aspects of Catalytic Applications of this compound Complexes

This compound complexes, particularly of late transition metals like palladium, are cornerstones of modern catalytic organic synthesis. They are highly valued for their stability, ease of handling, and reliable performance in a wide array of cross-coupling reactions.

Role of this compound Complexes as Precatalysts and Active Species (e.g., Ziegler-Natta, Suzuki-Miyaura, Mizoroki-Heck)

In many catalytic applications, this compound complexes serve as precatalysts . acs.org A precatalyst is a stable, well-defined compound that is converted in situ into the catalytically active species under the reaction conditions. acs.org this compound(triphenylphosphine)palladium(II), [PdCl2(PPh3)2], is a classic example used extensively in Suzuki-Miyaura and Mizoroki-Heck reactions. commonorganicchemistry.com This Pd(II) complex is not the active catalyst itself; it must first be reduced to a coordinatively unsaturated Pd(0) species, which is the true active catalyst that enters the catalytic cycle. wikipedia.orgresearchgate.net Similarly, more advanced precatalysts like trans-dichlorobis(XPhos)palladium(II) have been developed for efficient Suzuki-Miyaura couplings, offering advantages in stability and activity. acs.orgnih.gov The use of such well-defined precatalysts avoids issues associated with the in situ mixing of palladium salts and ligands, which can lead to the formation of inactive palladium species. nih.gov

In the context of Ziegler-Natta polymerization, titanium-based this compound complexes are crucial. This compound(cyclopentadienyl)titanium(IV), also known as titanocene (B72419) dichloride, when activated by an organoaluminum cocatalyst such as triethylaluminium, forms a soluble catalyst for ethylene (B1197577) polymerization. researchgate.netwikipedia.org The interaction between the titanium precatalyst and the aluminum cocatalyst generates the active titanium species responsible for coordinating and inserting monomer units to grow the polymer chain. researchgate.net While heterogeneous titanium tetrachloride (TiCl4) on a magnesium chloride support is more common industrially, homogeneous systems based on this compound metallocenes were pivotal in understanding the fundamental mechanisms of Ziegler-Natta catalysis. wikipedia.org

Elementary Steps in this compound-Mediated Catalytic Cycles (e.g., Oxidative Addition, Reductive Elimination)

The catalytic cycles for cross-coupling reactions mediated by this compound palladium precatalysts are defined by a sequence of fundamental organometallic reaction steps. Once the active Pd(0) species is generated from the this compound(phosphine)palladium(II) precatalyst, the cycle typically proceeds as follows:

Oxidative Addition : This is often the rate-determining step of the cycle. uwindsor.ca The active, low-coordinate Pd(0) complex reacts with an organic halide (e.g., an aryl bromide in a Suzuki or Heck reaction), inserting itself into the carbon-halogen bond. csbsju.eduwikipedia.org This process increases the oxidation state of palladium from Pd(0) to Pd(II) and its coordination number by two, forming a square planar organopalladium(II) halide complex. wikipedia.org

Transmetalation (Suzuki-Miyaura Reaction) : In the Suzuki-Miyaura coupling, a base activates an organoboron compound (like a boronic acid). The resulting organoborate then transfers its organic group to the Pd(II) complex, displacing the halide ligand. This step forms a diorganopalladium(II) intermediate.

Migratory Insertion (Mizoroki-Heck Reaction) : In the Heck reaction, an alkene coordinates to the Pd(II) center. The aryl group on the palladium then migrates and inserts into the C=C bond of the alkene. This is followed by a β-hydride elimination step to form the substituted alkene product and a palladium-hydride species.

Reductive Elimination : This is the final, product-forming step in the Suzuki-Miyaura cycle. umb.edu The two organic groups attached to the Pd(II) center couple together and are eliminated from the coordination sphere, forming the new carbon-carbon bond of the desired product. wikipedia.org This step reduces the palladium center back to its Pd(0) oxidation state, regenerating the active catalyst which can then begin a new cycle. umb.edu

These elementary steps—oxidative addition of the substrate to the active catalyst and reductive elimination of the product—are the mechanistic hallmarks of catalytic cycles initiated by this compound palladium precatalysts. csbsju.eduwikipedia.org

Advanced Research Topics and Interdisciplinary Applications of Dichlorobis Coordination Chemistry

Rational Design and Synthesis of Ligands for Dichlorobis Complexes

The rational design of ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of this compound complexes with precisely tailored properties. By systematically modifying the ligand framework, chemists can exert significant control over the steric and electronic environment of the metal center, thereby influencing the complex's stability, reactivity, and potential applications.

The reactivity and stability of this compound complexes are profoundly influenced by the steric and electronic properties of the ancillary ligands. Steric effects relate to the size and bulkiness of the ligand, which can control access to the metal center, while electronic effects pertain to the ligand's ability to donate or withdraw electron density from the metal.

A prominent example is found in the chemistry of this compound(phosphine)palladium(II) complexes, which are widely used as precatalysts in cross-coupling reactions. The choice of phosphine (B1218219) ligand is critical for catalytic efficiency. Bulky phosphine ligands can promote the formation of highly active, low-coordinate palladium species, which are essential for the catalytic cycle. For instance, in the Suzuki-Miyaura coupling, the use of bulky dialkylbiarylphosphine ligands, such as XPhos, in trans-PdCl2(XPhos)2 leads to excellent yields for the coupling of challenging substrates like aryl chlorides and tosylates. The steric bulk of the XPhos ligand facilitates the reductive elimination step and stabilizes the active Pd(0) species.

Electronic tuning is equally important. Electron-donating phosphine ligands increase the electron density on the palladium center, which can enhance the rate of oxidative addition, a key step in many catalytic cycles. Conversely, electron-withdrawing groups on the ligand can make the metal center more electrophilic. This compound(aminophosphine)palladium complexes have demonstrated dramatically improved catalytic activity in Suzuki-Miyaura reactions compared to their traditional phosphine analogues. This enhancement is attributed to electronic modifications and the propensity of these ligands to facilitate the formation of palladium nanoparticles that act as the active catalytic species.

The interplay of these effects is often subtle. A study on the reductive elimination of diaryl ethers from palladium(II) complexes showed that reductive elimination from a complex with the bulky di-tert-butylphosphino)ferrocene (D-t-BPF) ligand was approximately 100 times faster than from the less bulky diphenylphosphinoferrocene (B1173518) (DPPF) complex. This highlights the dominant role steric hindrance can play in accelerating specific reaction steps. The following table illustrates how ligand choice in this compound(phosphine)palladium(II) precatalysts affects the yield in a representative Suzuki-Miyaura coupling reaction of p-tolyl compounds with phenylboronic acid.

Palladium PrecatalystAryl PartnerBoron PartnerYield (%)
trans-PdCl₂(XPhos)₂p-Tolyl 4-methylbenzenesulfonatePhenylboronic acid79
trans-PdCl₂(XPhos)₂1-Bromo-4-methylbenzenePhenylboronic acid87
trans-PdCl₂(XPhos)₂1-Chloro-4-methylbenzenePhenylboronic acid93
trans-PdCl₂(XPhos)₂p-Tolyl methanesulfonatePhenylboronic acid82

When a ligand binds to a metal center through two or more donor atoms, it is called a chelating ligand, and the resulting complex is a chelate. This compound complexes featuring bidentate ligands, such as [M(L-L)Cl₂], are often significantly more stable than their counterparts with two monodentate ligands, [M(L)₂Cl₂]. This enhanced stability is known as the chelate effect.

The thermodynamic origin of the chelate effect is primarily entropic. Consider the replacement of two monodentate ammonia (B1221849) ligands by one bidentate ethylenediamine (B42938) (en) ligand in a generic this compound complex. In this reaction, two molecules (one complex and one bidentate ligand) produce three molecules (one new complex and two monodentate ligands). This increase in the number of independent particles in the solution leads to a significant increase in entropy (disorder), which makes the Gibbs free energy change for the reaction more negative, thus favoring the formation of the chelate complex.

The stability of a chelate is also influenced by the size of the ring formed. Generally, 5- and 6-membered chelate rings are the most stable, as they minimize ring strain. For example, the complex of nickel(II) with three ethylenediamine ligands (forming 5-membered rings) is vastly more stable than the corresponding complex with trimethylenediamine (forming 6-membered rings).

The magnitude of the chelate effect can be quantified by comparing the formation constants (Kf) of complexes. The formation of the tris(ethylenediamine)nickel(II) complex is favored by nearly ten orders of magnitude over the hexaamminenickel(II) complex, showcasing the profound stabilizing effect of chelation.

ReactionLigand TypeFormation Constant (Kf)Log(Kf)
[Ni(H₂O)₆]²⁺ + 6 NH₃ ⇌ [Ni(NH₃)₆]²⁺ + 6 H₂OMonodentate4 x 10⁸8.6
[Ni(H₂O)₆]²⁺ + 3 en ⇌ [Ni(en)₃]²⁺ + 6 H₂OBidentate (Chelating)2 x 10¹⁸18.3

This compound Complexes in Materials Science: Fundamental Aspects

This compound coordination complexes are not only of interest for their molecular properties but also serve as fundamental building blocks in materials science. They can function as precursors for the synthesis of advanced inorganic materials and as key components in the construction of coordination polymers, where their defined stereochemistry and reactivity are paramount.

This compound complexes are valuable precursors for the synthesis of nanostructured materials, particularly metal oxides. Through processes like thermal decomposition (thermolysis), a well-defined coordination complex can be converted into a specific inorganic phase. The ligand's role is crucial; upon heating, the organic ligands decompose and are eliminated, leaving behind the metal and chloride ions, which can then react with an oxygen source to form the desired metal oxide.

The advantage of using a coordination complex as a precursor lies in the molecular-level mixing of constituents, which can lead to the formation of pure, homogeneous materials at lower temperatures than traditional solid-state methods. For example, this compound(thiourea)zinc(II) complexes have been studied for their thermal decomposition pathways, which ultimately yield zinc(II) oxide. The decomposition temperature and the nature of the final product are highly dependent on the structure of the initial complex and the heating atmosphere. This method provides a route to control the size, morphology, and crystallinity of the resulting nanoparticles by carefully selecting the precursor complex and decomposition conditions.

Coordination polymers are extended networks built from metal ions or clusters linked by organic bridging ligands. This compound units can be incorporated into these frameworks in several ways. They can act as the nodes themselves, where the two remaining coordination sites on the metal are used to bind to bridging ligands, or the this compound complex can be functionalized to act as a ligand for another metal center.

The rigid and well-defined geometry of many this compound complexes, such as the square planar trans-[M(L)₂Cl₂] configuration, makes them excellent components for designing predictable network topologies. By choosing appropriate bridging ligands, it is possible to construct one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) metal-organic frameworks (MOFs).

Understanding the relationship between the structure of the polymer and its resulting properties is a central theme in this field. For instance, the choice of metal and ligand in a this compound-based polymer can influence its porosity, thermal stability, and electronic properties. A heterometallic coordination polymer incorporating a copper(II) this compound-type macrocycle linked to cadmium(II) ions demonstrates how these units can be assembled into layered structures with specific interatomic distances, governed by the coordination preferences of the different metal ions. Such fundamental studies are crucial for designing new materials with targeted functions in areas like gas storage, separation, and catalysis.

Fundamental Interactions of this compound Complexes with Biomolecules

The interaction of metal complexes with biomolecules is a vast and critical area of research. This compound complexes, particularly those of platinum, have been central to these studies due to their relevance in medicine. The fundamental chemical interactions involve the coordination of the metal center to donor atoms on biomolecules like DNA and proteins.

Cisplatin, cis-diamminedichloroplatinum(II), is a cornerstone of this field. Its mode of action is predicated on its ability to bind to DNA. After entering the cell, the chloride ligands are slowly replaced by water molecules in a process called aquation. The resulting aqua species is highly reactive towards nitrogen donor atoms on DNA bases, with a strong preference for the N7 position of guanine (B1146940) and adenine.

The key interaction is the formation of covalent, bifunctional adducts where the platinum atom crosslinks two nucleobases. The most common adducts are 1,2-intrastrand crosslinks between adjacent guanine residues. This binding induces significant conformational changes in the DNA double helix, including unwinding and bending of the helix axis. These structural distortions are recognized by cellular proteins, which can trigger a cascade of events leading to the cell's demise. Atomic force microscopy (AFM) has been used to directly measure the retraction forces between a platinum dichloride complex and DNA molecules, quantifying the strength of these interactions and confirming a high affinity for guanine bases.

The interaction of this compound complexes with proteins is also fundamentally important. Amino acids, the building blocks of proteins, possess numerous potential donor sites for metal coordination, including the N-terminal amino group, the C-terminal carboxylate group, and various side chains (e.g., the imidazole (B134444) of histidine, the thiol of cysteine). A metal complex can bind to a protein, potentially altering its structure and function. The principles of coordination chemistry, such as the Irving-Williams series, often govern the relative stability of metal-protein binding. Understanding these fundamental coordination interactions is essential for elucidating the mechanisms of metal-based drugs and the role of metal ions in biological systems.

Coordination Chemistry of this compound Complexes with Nucleotide Bases and Nucleic Acids

The interaction of metal complexes with nucleic acids is a cornerstone of bioinorganic chemistry, with implications for the development of therapeutic agents and molecular probes. While the broader field of metal-nucleic acid interactions is extensive, specific studies focusing on "this compound" complexes are less numerous but provide important insights into their binding mechanisms.

Research into the interaction of cobalt(III) complexes, such as cis-dichlorobis(ethylenediamine)cobalt(III) chloride, with DNA has revealed potential binding modes. Spectrophotometric titration methods and DNA cleavage studies using plasmid pBR322 have suggested that such complexes can interact with DNA through a combination of electrostatic binding and intercalation. union.edu The positively charged metal complex can be electrostatically attracted to the negatively charged phosphate (B84403) backbone of DNA. Furthermore, the planar aromatic ligands, if present, can insert themselves between the base pairs of the DNA double helix, a process known as intercalation. These interactions can induce conformational changes in the DNA structure and, in some cases, lead to DNA cleavage, indicating nuclease-like activity. union.edu

The specific binding preferences of metal complexes to nucleotide bases are influenced by both the metal center and the ligand environment. For instance, transition metals can coordinate with the nitrogen atoms of the nucleobases (adenine, guanine, cytosine, and thymine/uracil) or the oxygen atoms of the phosphate backbone. researchgate.net Studies with various metal complexes have shown a preference for binding to guanine-cytosine (G-C) rich regions of DNA. researchgate.net While comprehensive studies detailing the specific nucleotide base preferences for a wide range of this compound complexes are not extensively available, the principles governing metal-nucleic acid interactions suggest that factors such as the size, charge, and geometry of the this compound complex, as well as the nature of the other ligands, would dictate its binding site and mode.

Table 1: Investigated Interactions of a this compound Complex with DNA

ComplexMethodObserved Interaction with DNAPotential Binding ModeReference
cis-dichlorobis(ethylenediamine)cobalt(III) chlorideSpectrophotometric Titration, Agarose Gel ElectrophoresisDNA binding and cleavageElectrostatic and Intercalative union.edu

Principles of Metal-Protein Interactions and Coordination Site Specificity

The interaction of metal ions and their complexes with proteins is fundamental to numerous biological processes, including enzymatic catalysis, signal transduction, and structural stabilization. The principles governing these interactions are dictated by the properties of both the metal ion and the protein's local environment.

Metal-binding sites in proteins are typically characterized by the presence of amino acid residues with side chains capable of coordinating to the metal center. These include histidine (imidazole nitrogen), cysteine (thiol sulfur), aspartate and glutamate (B1630785) (carboxylate oxygen), and methionine (thioether sulfur). The specific combination of these residues, along with their spatial arrangement, determines the coordination geometry and the selectivity for a particular metal ion. uci.eduscielo.br The coordination number of metal ions in proteins can vary, but a coordination number of six is very common. scielo.br

The specificity of a metal-binding site is a function of several factors:

Ligand Type: The nature of the donor atoms from the amino acid side chains influences the stability of the metal-protein complex. Hard metal ions tend to prefer hard donor atoms (e.g., oxygen), while soft metal ions prefer soft donor atoms (e.g., sulfur).

Coordination Geometry: The protein fold dictates the three-dimensional arrangement of the coordinating residues, creating a pre-organized binding pocket that favors a specific coordination geometry (e.g., tetrahedral, square planar, octahedral).

While these general principles apply to the interaction of "this compound" complexes with proteins, specific research detailing the coordination site specificity of a broad range of this compound compounds is limited. The reactivity and binding preference of a this compound complex would be significantly influenced by the lability of the chloride ligands. In many cases, the "this compound" moiety may serve as a precursor that, upon dissolution or interaction with a biological medium, releases the chloride ions to allow for coordination of the metal center to the protein. The remaining ligands of the complex would also play a crucial role in directing the complex to specific protein sites through non-covalent interactions such as hydrogen bonding, and hydrophobic or electrostatic interactions. gla.ac.uk

Table 2: Key Factors Influencing Metal-Protein Coordination Site Specificity

FactorDescription
Ligand Type The chemical nature of the coordinating amino acid side chains (e.g., N, S, O donors).
Coordination Geometry The spatial arrangement of the coordinating atoms around the metal center (e.g., tetrahedral, octahedral).
Binding Site Shape The three-dimensional structure of the protein cavity accommodating the metal complex.
Electrostatic Potential The distribution of charges within the binding pocket.
Hydrophobicity The degree of non-polar character in the vicinity of the binding site.

Future Directions and Emerging Areas in this compound Coordination Chemistry Research

Exploration of Exotic Metal Centers and Coordination Environments

The vast majority of reported this compound complexes feature transition metals. A promising future direction in this compound coordination chemistry is the exploration of complexes incorporating more "exotic" metal centers, such as lanthanides and actinides. These elements possess unique electronic and magnetic properties that could lead to novel applications in areas like catalysis, medical imaging, and materials science.

The coordination chemistry of lanthanides is characterized by their large ionic radii, high coordination numbers (typically 8 to 12), and preference for hard donor ligands, primarily oxygen and nitrogen. ijcce.ac.ir The synthesis of this compound complexes with lanthanide centers would likely require the use of bulky, multidentate ligands to stabilize the complex and prevent polymerization or solvent coordination. Research in this area could lead to the development of new luminescent probes and magnetic resonance imaging (MRI) contrast agents.

Actinide coordination chemistry presents both significant opportunities and challenges due to the radioactivity and unique electronic structures of these elements. researchgate.netlbl.gov The synthesis and characterization of actinide-containing this compound complexes would contribute to a more fundamental understanding of their bonding and reactivity. Such research is also relevant to the management of nuclear waste, where the coordination chemistry of actinides plays a crucial role in their environmental mobility. llnl.gov

Based on available research, the synthesis and characterization of this compound complexes containing lanthanide or actinide metal centers remain largely unexplored areas. Future research in this direction would significantly expand the scope of this compound coordination chemistry.

Development of Novel Spectroscopic and Computational Probes for this compound Systems

Advancements in spectroscopic and computational techniques offer powerful tools for elucidating the structure, bonding, and reactivity of this compound complexes. The development and application of novel probes are essential for gaining deeper insights into these systems.

Spectroscopic Probes:

While traditional techniques like UV-Vis and infrared spectroscopy are routinely used to characterize this compound complexes, more advanced methods can provide more detailed information. For instance, femtosecond time-resolved electronic absorption spectroscopy can be used to study the ultrafast photophysics of these complexes, providing insights into processes like vibrational cooling in excited states. nih.gov Resonance Raman spectroscopy can be employed to probe the vibrational modes of specific chromophoric ligands, offering information about the metal-ligand bonding and the electronic structure of the complex. nih.gov Furthermore, the development of novel mass spectrometry methods, such as those combining precursor ion scanning with MS3 fragmentation, could enable the sensitive and specific detection of this compound complexes and their adducts with biomolecules. nih.gov

Computational Probes:

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in coordination chemistry. DFT calculations can be used to predict the geometric and electronic structures of this compound complexes, as well as their spectroscopic properties and reaction mechanisms. scielo.brresearchgate.net For example, a computational study of cis-dichlorobis(pyrazinamido)platinum(II) using DFT combined with a mixed-level factorial design has been used to explore its molecular energies and their relationship with dihedral angles, minimizing computational expense while providing valuable structural information. scielo.br

Future developments in computational modeling, including the use of more accurate relativistic methods for heavy elements, will be crucial for studying this compound complexes containing exotic metal centers like actinides. osti.gov The integration of computational and experimental approaches will undoubtedly lead to a more comprehensive understanding of the chemistry of this compound systems.

Q & A

Q. How can I optimize the synthesis of dichlorobis(triphenylphosphine)nickel(II) for reproducible yields?

Methodological Answer:

  • Key Parameters : Reaction temperature (ambient vs. reflux), stoichiometry of nickel chloride to triphenylphosphine, solvent choice (e.g., ethanol vs. dichloromethane), and inert atmosphere control (argon/nitrogen purging) are critical .
  • Characterization : Confirm purity via elemental analysis and X-ray crystallography. Monitor reaction progress using FT-IR to detect P–Ni bond formation (stretching frequencies ~450–500 cm⁻¹) .
  • Safety : Use fume hoods and PPE (gloves, goggles) to mitigate exposure to carcinogenic nickel compounds .

Q. What safety protocols are essential when handling this compound(triphenylphosphine)nickel(II)?

Methodological Answer:

  • Storage : Store in airtight, light-protected containers under inert gas (argon) at room temperature to prevent decomposition .
  • Exposure Control : Use local exhaust ventilation and respiratory protection (dust masks compliant with JIS T 8151) to avoid inhalation of carcinogenic particles. Decontaminate spills with absorbent materials and avoid skin contact .
  • Emergency Measures : Immediate rinsing with water for eye/skin exposure and medical consultation for persistent symptoms .

Q. Which spectroscopic techniques are most reliable for characterizing this compound(triphenylphosphine)nickel(II)?

Methodological Answer:

  • NMR : Limited utility due to paramagnetic Ni(II), but ³¹P NMR can confirm ligand coordination (δ ~20–30 ppm) .
  • X-ray Crystallography : Definitive for structural elucidation; ensure high-purity crystals grown via slow diffusion of hexane into dichloromethane solutions .
  • Elemental Analysis : Validate Ni and Cl content within ±0.3% of theoretical values to confirm stoichiometry .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported catalytic activities of this compound(triphenylphosphine)nickel(II)?

Methodological Answer:

  • Variable Isolation : Systematically test ligand substitution effects (e.g., replacing PPh₃ with stronger σ-donors) and solvent polarity on catalytic turnover .
  • In Situ Spectroscopy : Use UV-Vis or EPR to detect transient intermediates during cross-coupling reactions. Compare with computational models (DFT) to validate proposed mechanisms .
  • Controlled Replicates : Conduct triplicate experiments under standardized conditions to assess reproducibility and identify outliers due to moisture/oxygen sensitivity .

Q. What strategies address discrepancies in toxicity data for this compound(triphenylphosphine)nickel(II)?

Methodological Answer:

  • Dose-Response Studies : Use in vitro assays (e.g., MTT for cell viability) with controlled nickel concentrations (0.1–10 μM) to clarify thresholds for carcinogenicity (H351) .
  • Comparative Analysis : Cross-reference RTECS/NITE databases with experimental LC₅₀ values to identify gaps in acute toxicity data .
  • Ethical Clearance : Follow institutional guidelines (e.g., IRB approval) for human cell line studies and disclose limitations in SDS-derived hazard classifications .

Q. How can computational modeling enhance experimental design for this compound(triphenylphosphine)nickel(II)-based catalysts?

Methodological Answer:

  • DFT Simulations : Calculate ligand binding energies and frontier molecular orbitals to predict reactivity trends in Suzuki-Miyaura couplings .
  • Solvent Effects : Use COSMO-RS models to optimize solvent selection (e.g., DMF vs. THF) for stabilizing transition states .
  • Validation : Correlate computed activation barriers (ΔG‡) with experimental kinetic data (kobs) to refine accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.